

# Fucosyllactose: A Comprehensive Technical Guide on Structure and Chemical Properties

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### Introduction

**Fucosyllactose**, a prominent human milk oligosaccharide (HMO), is a key bioactive component of human breast milk, playing a crucial role in infant health and development. Its presence is linked to the establishment of a healthy gut microbiome, immune system maturation, and protection against pathogens. This technical guide provides an in-depth exploration of the structure and chemical properties of the two most common isomers of **fucosyllactose**: 2'-**fucosyllactose** (2'-FL) and 3'-**fucosyllactose** (3'-FL). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

### **Molecular Structure**

**Fucosyllactose** is a neutral trisaccharide composed of L-fucose, D-galactose, and D-glucose. The structural difference between its primary isomers, 2'-FL and 3'-FL, lies in the linkage of the L-fucose residue to the lactose core.

2'-Fucosyllactose (2'-FL): In this isomer, L-fucose is linked via an α-1,2 glycosidic bond to
the galactose unit of lactose. Its systematic IUPAC name is α-L-Fucopyranosyl-(1→2)-β-Dgalactopyranosyl-(1→4)-D-glucose.[1] 2'-FL is the most abundant HMO in the milk of most
humans.[1]



3'-Fucosyllactose (3'-FL): In 3'-FL, the L-fucose residue is attached to the 3-position of the galactose unit of lactose through an α-1,3 glycosidic bond.[2] Its IUPAC name is β-D-Galactopyranosyl-(1→4)-[α-L-fucopyranosyl-(1→3)]-D-glucose. While less abundant than 2'-FL, it is still a significant component of human milk.

The difference in the fucosidic linkage between 2'-FL and 3'-FL, though seemingly minor, has a profound impact on their biological activities and interactions with host cells and microbes.

## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of 2'-fucosyllactose and 3'-fucosyllactose is presented in the tables below for easy comparison.

Table 1: General Chemical Properties of Fucosyllactose

Isomers

Property	2'-Fucosyllactose (2'-FL)	3'-Fucosyllactose (3'-FL)
Molecular Formula	C18H32O15[1]	C18H32O15
Molar Mass	488.44 g/mol [1]	488.44 g/mol
CAS Number	41263-94-9[1]	41312-47-4
Appearance	White to off-white crystalline powder	White to off-white powder or agglomerate

## **Table 2: Physicochemical Properties of Fucosyllactose Isomers**



Property	2'-Fucosyllactose (2'-FL)	3'-Fucosyllactose (3'-FL)
Solubility in Water	240.0 g/L[3]	Data not explicitly available, but generally soluble
Solubility in DMSO	60 mg/mL (sonication recommended)	Limited solubility
Melting Point	230 - 231 °C	>165 °C (decomposes)
Acidity (pKa)	11.9[3]	Data not available
Density	1.681 g/cm <sup>3</sup> [3]	1.73 g/cm <sup>3</sup>

Table 3: Stability of Fucosyllactose Isomers

Condition	2'-Fucosyllactose (2'-FL)	3'-Fucosyllactose (3'-FL)
Thermal Stability	Stable up to at least 210-212 °C, showing higher thermal stability than lactose.[4] An accelerated stability study at 40°C and 75% relative humidity for 6 months showed no significant changes.[5]	Stable in powdered infant formula for up to 12 months under various storage conditions (5°C, 25°C/60% RH, 30°C/65% RH, 40°C/70% RH).[6] Acidic pH and thermal treatments may decrease 3-FL content.
pH Stability	A 5% solution has a pH of approximately 6.0-6.4.[7] Generally stable at neutral pH.	A 5% solution has a lower pH than the non-crystallised form due to acetic acid residues from recrystallization.[6] Generally stable at neutral pH.
Stability in Food Matrices	Stable in whole milk and UHT milk during storage. A decrease in concentration was observed in yogurt, potentially due to lower pH and fermentation.[8]	Stable in whole milk, UHT milk, and yogurt during storage.[9] A lower content in UHT milk compared to whole milk suggests some degradation during processing.[8]



## **Experimental Protocols**

Accurate quantification and structural elucidation of **fucosyllactose** are crucial for research and quality control. The following sections detail common experimental methodologies.

## High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is robust for the quantification of 2'-FL and 3'-FL in various food matrices.[8][10] [11]

Sample Preparation (for milk and infant formula):

- Dilute 1 mL of milk or reconstituted infant formula with 1 mL of water.
- Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C.
- Transfer the lower aqueous phase to a 10 kDa molecular weight cut-off filter.
- Centrifuge for 50 minutes at 7,500 x g at 4°C.
- Collect the filtrate for HPLC analysis.[8]

**Chromatographic Conditions:** 

- Column: Acquity UPLC® BEH Amide column (50 x 2.1 mm i.d., 1.7 μm) with a Vanguard Acquity UPLC® BEH Amide guard column.[8]
- Mobile Phase: Isocratic elution with acetonitrile, water, and triethylamine (785/215/5, v/v/v).
- Flow Rate: 0.2 mL/min.[8]
- Column Temperature: 40°C.[8]
- Injection Volume: 2 μL.[8]
- Detector: Refractive Index Detector (RID).[12][13]



#### Validation Parameters:

- Linearity: R<sup>2</sup> > 0.9995 in the range of 0.2 to 12 mg/mL.[10]
- Recovery: 88% to 105% for 2'-FL and 94% to 112% for 3'-FL.[10]
- Limit of Detection (LOD): 0.1 mg/mL for 2'-FL and 0.2 mg/mL for 3'-FL in whole milk.[10]

## Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the quantification of **fucosyllactose** isomers, especially in complex biological matrices.[7][14][15][16]

Sample Preparation (for human milk):

- Perform a liquid-liquid extraction of the milk sample using a Folch solution to remove lipids.
- Collect and evaporate the hydrophilic fraction.
- Reduce the dried extract with 1 M NaBH<sub>4</sub> at 65°C for 1 hour to convert the reducing end of the oligosaccharides to alditols, which can improve chromatographic separation and detection.
- Purify the reduced sample using solid-phase extraction (SPE) with porous graphitic carbon (PGC) cartridges.
- Elute the **fucosyllactose** with 40% acetonitrile containing 0.05% trifluoroacetic acid.
- Evaporate the eluate and reconstitute in distilled water for analysis.[15]

Chromatographic and Mass Spectrometric Conditions:

- Column: Hypercarb™ Porous Graphitic Carbon (PGC) column (3 μm, 2.1 x 100 mm).[15]
- Column Temperature: 40°C.[15]



- Mobile Phase: A binary gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[15]
- Flow Rate: 0.3 mL/min.[15]
- Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).[14][15]
- MRM Transitions for 2'-FL: 491.2 → 183.1 m/z (quantification) and 491.2 → 329.0 m/z (qualification).[15]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of **fucosyllactose** isomers.[17][18][19][20]

#### Sample Preparation:

• Dissolve the purified **fucosyllactose** sample in deuterium oxide (D<sub>2</sub>O).

#### NMR Experiments:

- 1D ¹H NMR: To identify the anomeric protons and their coupling constants, which provide information about the stereochemistry of the glycosidic linkages.
- 1D <sup>13</sup>C NMR: To determine the number of carbon atoms and their chemical environments.
   [17]
- 2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within each monosaccharide residue.
- 2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (monosaccharide).
- 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.



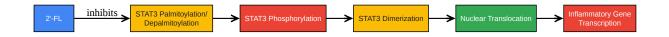
 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons across glycosidic bonds, which is crucial for determining the linkage positions.

## **Signaling Pathways and Biological Activities**

**Fucosyllactose** isomers exert their biological effects through various mechanisms, including direct interaction with host cells and modulation of the gut microbiota.

## 2'-Fucosyllactose Signaling Pathways

Inhibition of STAT3 Signaling: 2'-FL has been shown to ameliorate inflammatory conditions by downregulating the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][21] This inhibition of the STAT3 signaling pathway reduces the inflammatory response.[3] The mechanism involves modulating the palmitoylation and depalmitoylation of STAT3.[3]

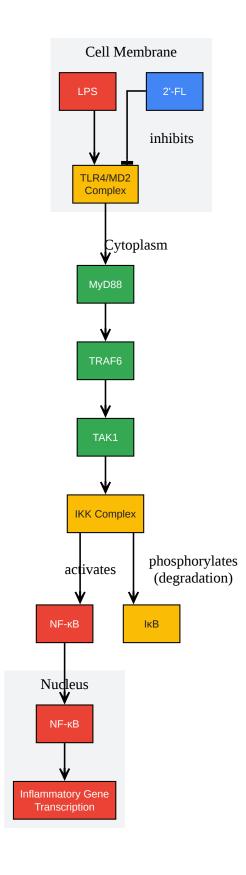


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2'-FL inhibits the STAT3 signaling pathway.

Modulation of TLR4 Signaling: In the context of necrotizing enterocolitis, 2'-FL has been shown to inhibit Toll-Like Receptor 4 (TLR4) signaling.[22] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. By inhibiting TLR4 signaling, 2'-FL can reduce the inflammatory cascade triggered by pathogenic bacteria.[22]





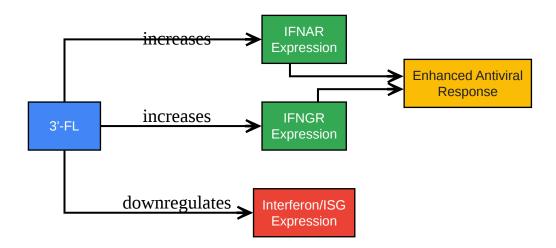
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2'-FL inhibits the TLR4 signaling pathway.



## 3'-Fucosyllactose Signaling Pathways

Modulation of Interferon Receptor Signaling: 3'-**Fucosyllactose** has been shown to have distinct immunomodulatory effects compared to 2'-FL. It increases the expression of interferon receptors, such as the Interferon Alpha and Beta Receptor (IFNAR) and the Interferon Gamma Receptor (IFNGR), while downregulating the expression of interferons and interferonstimulated genes.[23] This modulation enhances antiviral responses.[23]



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3'-FL modulates interferon receptor signaling.

## Conclusion

2'-Fucosyllactose and 3'-fucosyllactose are structurally similar yet functionally distinct human milk oligosaccharides with significant potential for applications in infant nutrition, functional foods, and therapeutics. Their unique chemical properties and biological activities, mediated through specific signaling pathways, underscore their importance in human health. This technical guide provides a foundational understanding of these complex molecules, offering valuable data and methodologies to support further research and development in this exciting field.

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